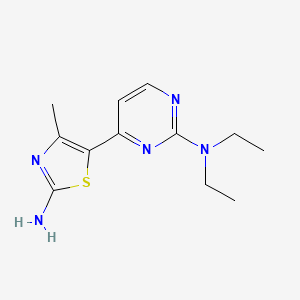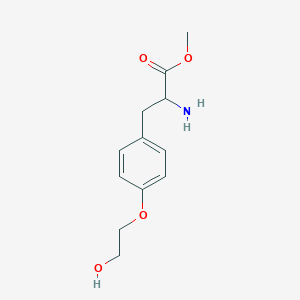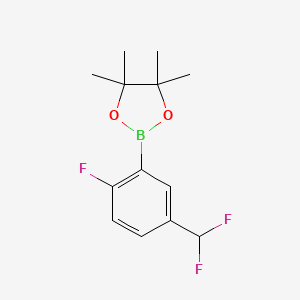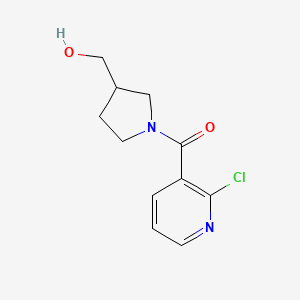
(2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone
Übersicht
Beschreibung
The compound “(2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H13ClN2O2 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.66 . Other physical and chemical properties such as solubility, lipophilicity, and water solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Insecticidal Compounds
This compound is utilized in the synthesis of certain anthranilamide compounds which are of interest as insecticides . These include the well-known insecticides chlorantraniliprole and cyantraniliprole . The methods for synthesizing these compounds are crucial for developing new pesticides that are more effective and environmentally friendly.
Antimicrobial Activity
The related derivatives of (2-Chloropyridin-3-yl) compounds have been shown to possess antimicrobial activity . This suggests that (2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone could be a precursor or a structural motif in the development of new antimicrobial agents.
Biological Potential of Indole Derivatives
Indole derivatives, which share a similar heterocyclic structure, have a wide range of biological activities including antiviral, anti-inflammatory, anticancer, anti-HIV , and antioxidant properties . This compound could potentially be modified to enhance these properties for various therapeutic applications.
Microwave-Assisted Organic Synthesis
The compound’s structure is conducive to microwave-assisted organic synthesis , which is a greener and more efficient method of chemical synthesis. This technique reduces reaction times and can improve yields, making it valuable for large-scale production in pharmaceuticals.
Fungicidal Applications
Compounds containing the (2-Chloropyridin-3-yl) moiety have been evaluated for their fungicidal activities against various plant pathogens . This suggests potential agricultural applications for (2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone in protecting crops from fungal diseases.
Development of Antiviral Agents
Given the biological potential of related indole derivatives as antiviral agents , this compound could be explored for its efficacy against various RNA and DNA viruses. This is particularly relevant in the context of emerging viral diseases.
Safety and Hazards
Wirkmechanismus
Target of Action
The compound contains a pyridine ring and a pyrrolidine ring. Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors . Pyrrolidine derivatives are also known to exhibit a wide range of biological activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, pyridine and pyrrolidine derivatives can interact with their targets through various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Pyridine and pyrrolidine derivatives can exhibit a wide range of absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Pyridine and pyrrolidine derivatives can have various effects, including antiviral, anti-inflammatory, and anticancer activities .
Eigenschaften
IUPAC Name |
(2-chloropyridin-3-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-9(2-1-4-13-10)11(16)14-5-3-8(6-14)7-15/h1-2,4,8,15H,3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUYLTDTBSKYFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



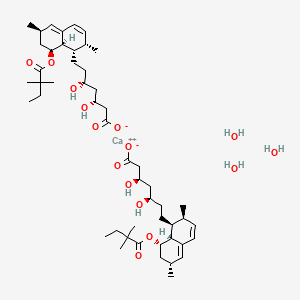
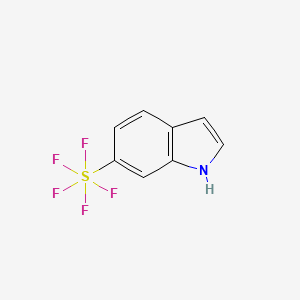

![4-(5-methyl-2-furyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456686.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol](/img/structure/B1456689.png)

![7-Oxaspiro[3.5]nonan-2-amine](/img/structure/B1456693.png)
![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/structure/B1456694.png)

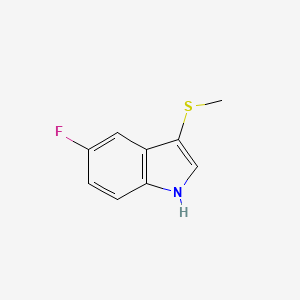
![5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid](/img/structure/B1456702.png)
